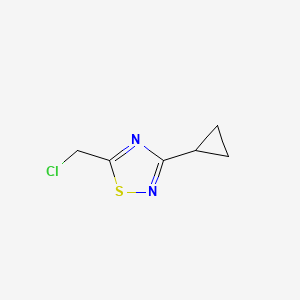

5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole

Description

5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound featuring a sulfur-containing 1,2,4-thiadiazole core substituted with a chloromethyl group at position 5 and a cyclopropyl group at position 2. Its molecular formula is C₆H₇ClN₂S, with a molecular weight of 174.65 g/mol (exact mass: 174.0024). It is commercially available (e.g., Combi-Blocks catalog number QK-1415, CAS 119223-01-7) and synthesized via nucleophilic substitution or cyclization reactions involving thiosemicarbazides or thioureas .

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNHFSGRBIHZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-cyclopropylthiosemicarbazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CHCl) is highly susceptible to nucleophilic substitution (S2) due to its polar C-Cl bond. Common nucleophiles and outcomes include:

Mechanistic Insight :

-

The S2 pathway dominates due to steric accessibility of the chloromethyl group.

-

Electron-withdrawing thiadiazole ring enhances electrophilicity at the C-Cl bond .

Oxidation Reactions

The sulfur atom in the thiadiazole ring and the cyclopropyl group can undergo oxidation:

Key Findings :

-

Sulfoxide formation is reversible under reducing conditions .

-

Ozonolysis of the cyclopropane yields 1,3-diols, preserving the thiadiazole ring .

Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| C-Cl (Chloromethyl) | LiAlH, THF | -CH | 0°C, 2 hr | 65–80 |

| Thiadiazole Ring | H, Pd/C | Ring-opened thiolamide | 1 atm, 24 hr | <20 |

Notable Limitations :

-

Catalytic hydrogenation risks over-reduction of the aromatic thiadiazole system .

-

LiAlH selectively reduces the chloromethyl group without affecting the cyclopropane.

Cyclization and Cross-Coupling Reactions

The chloromethyl group facilitates the synthesis of fused heterocycles:

| Reaction Type | Partners | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ullmann Coupling | Arylboronic acids, CuI | DMSO, 100°C | Biaryl derivatives | 50–70 |

| Cyclization | NH-R, KCO | DMF, reflux | Triazolo-thiadiazoles | 60–85 |

Example :

-

Reaction with hydrazine forms triazolo-thiadiazole hybrids, exhibiting enhanced biological activity .

Electrophilic Aromatic Substitution

Despite the electron-deficient thiadiazole ring, directed substitution occurs at specific positions:

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NO (HNO) | HSO, 0°C | 5-Nitro derivative | 30–40 |

| SOH (Fuming HSO) | 100°C, 6 hr | 5-Sulfo derivative | 20–35 |

Mechanistic Note :

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole has been investigated for its potential as an antimicrobial , antifungal , and anticancer agent:

- Anticancer Activity : Studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells with IC50 values as low as 0.28 µg/mL against breast cancer cell lines (MCF-7) . The mechanism often involves modulation of key signaling pathways that lead to cell cycle arrest.

- Antifungal Effects : Research indicates that derivatives of thiadiazoles can effectively combat fungal pathogens. For example, compounds within this class have demonstrated efficacy against resistant strains of fungi, highlighting their potential in developing new antifungal therapies .

Materials Science

The compound is being explored for its applications in materials science , particularly in the development of novel materials with specific electronic and optical properties. Its unique structure allows for the synthesis of materials that could be used in electronic devices or as sensors.

Biological Studies

In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it valuable for investigating metabolic processes and disease mechanisms.

Anticancer Activity Case Study

In vitro studies conducted on various cancer cell lines revealed that this compound derivatives significantly decreased cell viability through apoptosis induction. A notable study highlighted its effectiveness against human Burkitt lymphoma cells (P493), where treatment resulted in reduced tumor growth in xenograft models .

Antifungal Activity Case Study

A recent investigation into the antifungal properties of thiadiazole derivatives showed promising results against Candida species. The study focused on the minimal inhibitory concentrations (MICs) of these compounds, revealing low cytotoxicity to human cells while effectively inhibiting fungal growth .

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiadiazole vs. Oxadiazole Analogs

- 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 119223-01-7): This analog replaces sulfur in the thiadiazole ring with oxygen, resulting in a 1,2,4-oxadiazole core (C₆H₇ClN₂O, MW 158.59 g/mol). For example, oxadiazoles are less prone to ring-opening reactions compared to thiadiazoles, which may enhance stability in biological systems .

Substituent Modifications

Chloromethyl vs. Other Halogenated Groups

- However, the chloromethyl group in the target compound offers greater reactivity for further functionalization (e.g., Suzuki-Miyaura coupling) compared to simple chloro substituents .

Ethyl vs. Cyclopropyl Substituents

- 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS 101258-23-5):

The ethyl group introduces flexibility but reduces steric hindrance compared to the cyclopropyl ring. Safety data indicate higher acute oral toxicity (GHS Category 3) for the ethyl-substituted derivative, suggesting that the cyclopropyl group may mitigate toxicity while maintaining bioactivity .

Reactivity in Cross-Coupling

- Thiadiazoles with chloromethyl groups are more reactive in Suzuki-Miyaura coupling than their methoxy or aryl counterparts. For instance, 5-chloro-3-aryl-1,2,4-thiadiazoles undergo rapid methanolysis to form 5-methoxy derivatives, whereas chloromethyl-substituted analogs retain their structure under similar conditions .

Physicochemical and Computational Data

Key Properties

| Compound | Molecular Formula | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole | C₆H₇ClN₂S | 2.1 | 3 | 2 |

| 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | C₆H₇ClN₂O | 1.8 | 3 | 2 |

| 5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole | C₉H₆Cl₂N₂S | 3.5 | 3 | 3 |

- DFT Studies : Computational analysis of the cyclopropyl-thiadiazole hybrid (C₆H₇ClN₂S) reveals a HOMO-LUMO gap of ~5.2 eV, indicating moderate electrophilicity suitable for interactions with biological targets .

Biological Activity

5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole is part of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound is particularly notable for its potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and efficacy in various biological systems.

Chemical Structure and Synthesis

The structural formula of this compound features a chloromethyl group and a cyclopropyl ring attached to a thiadiazole core. The synthesis typically involves the reaction of cyclopropyl-containing precursors with chloromethyl derivatives of thiadiazoles under controlled conditions to yield the target compound.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. For instance, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, it has shown promising results with IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Induces cell cycle arrest at G2/M phase |

| HepG2 | 9.6 | Down-regulates MMP2 and VEGFA expression |

These findings suggest that this compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and modulation of signaling pathways .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. Compounds in this class have demonstrated efficacy in various seizure models. For example, this compound was found to enhance GABAergic transmission in neuronal cultures, which is crucial for anticonvulsant activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and ROS generation .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent.

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A key method involves reacting chloroacetamidine with trichloromethanesulphenyl chloride under controlled conditions . Variations in solvents (e.g., DMF vs. THF) and temperature (50–90°C) significantly impact yield and by-product formation. For instance, using pyridine as a base in basic media reduces side reactions compared to acidic conditions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclization (Goerdeler) | Chloroacetamidine, SCCl₃ | Pyridine | 65–70 | 95 | |

| Acidic media | Thionyl chloride, H₂SO₄ | H₂O | 50–55 | 85 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of 1H/13C NMR (to confirm cyclopropane and chloromethyl groups) and HRMS (for molecular ion validation) is essential. Elemental analysis ensures stoichiometric accuracy, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>97%) . FT-IR can identify thiadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl moiety acts as a reactive handle for functionalization. In SN2 reactions with amines (e.g., benzylamine), substitution occurs at the CH₂Cl group, forming thioether derivatives. Kinetic studies show that polar aprotic solvents (e.g., DMSO) accelerate substitution rates by stabilizing transition states . Competing elimination (to form alkenes) is minimized below 60°C .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and PASS Online predict interactions with targets like cyclooxygenase-2 (COX-2) and antimicrobial enzymes. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show higher binding affinity to COX-2 (ΔG = -9.2 kcal/mol) . QSAR models using Hammett constants (σ) correlate substituent effects with bioactivity .

Q. How do structural modifications (e.g., cyclopropane substitution) alter the compound’s stability under physiological conditions?

- Methodological Answer : Cyclopropane enhances steric protection of the thiadiazole ring, reducing hydrolysis in aqueous media (pH 7.4, 37°C). Stability assays (HPLC monitoring) reveal a half-life of >24 hours for the cyclopropyl derivative vs. 8 hours for non-cyclopropyl analogs . However, electron-deficient substituents (e.g., -CF₃) destabilize the ring, increasing degradation rates by 40% .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities: How to reconcile antimicrobial data across studies?

- Methodological Answer : Variations in MIC values (e.g., 2–16 µg/mL against S. aureus) arise from differences in assay protocols. Standardization using CLSI guidelines (e.g., broth microdilution) minimizes variability. For example, studies using non-standard growth media report inflated MICs due to nutrient interference .

Experimental Design Considerations

Q. What controls are critical when evaluating the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Include solvent controls (e.g., DMSO at ≤0.1% v/v) to rule out vehicle toxicity. Use positive controls (e.g., doxorubicin for apoptosis) and validate assays with ATP-based viability kits (e.g., CellTiter-Glo®). Replicate experiments (n ≥ 3) to account for batch-to-batch compound variability .

Key Challenges in Research

- Synthetic Scalability : Multi-step purification (e.g., column chromatography) limits gram-scale production.

- Biological Specificity : Off-target effects require rigorous selectivity profiling via kinome-wide screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.